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molecular formula C6H10N4OS B8468385 1-(4-Amino-6-(methylthio)-1,3,5-triazin-2-yl)ethanol

1-(4-Amino-6-(methylthio)-1,3,5-triazin-2-yl)ethanol

Cat. No. B8468385
M. Wt: 186.24 g/mol
InChI Key: WXWFPQXHEKFXJZ-UHFFFAOYSA-N
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Patent
US08952001B2

Procedure details

To a solution of 1-(4-amino-6-(methylthio)-1,3,5-triazin-2-yl)ethanol (398 mg) in ethanol (20 mL) was added Raney nickel 50% slurry in water (6 mL) and the reaction mixture was heated to 85° C. for 30 minutes then cooled to room temperature, filtered and evaporated to give the title compound (230 mg).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](SC)[N:5]=[C:4]([CH:10]([OH:12])[CH3:11])[N:3]=1>C(O)C.[Ni].O>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH:10]([OH:12])[CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
398 mg
Type
reactant
Smiles
NC1=NC(=NC(=N1)SC)C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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